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molecular formula C13H19NO2 B8715865 Tert-butyl 2-(4-aminophenyl)propanoate

Tert-butyl 2-(4-aminophenyl)propanoate

Cat. No. B8715865
M. Wt: 221.29 g/mol
InChI Key: DHIRHZUZKWDVJF-UHFFFAOYSA-N
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Patent
US08110681B2

Procedure details

A mixture of tert-butyl 2-(4-nitrophenyl)propanoate (14.4 g, 57.3 mmol) and 10% palladium on carbon (1.44 g, 10% by weight) in ethanol (150 mL) was shaken under an atmosphere of hydrogen at 40 psi for 2 h. After this time, the reaction was filtered through diatomaceous earth, and concentrated under reduced pressure to afford tert-butyl 2-(4-aminophenyl)propanoate (12.5 g, 99%) as an orange oil: 1H NNR (300 MHz, CDCl3) δ 7.07 (d, J=9.1 Hz, 2H), 6.63 (d, J=9.1 Hz, 2H), 3.60 (s, 2H), 3.49 (q, J=7.1 Hz, 1H), 1.40 (d, 3H), 1.38 (s, 9H); ESI MS m/z 222 [M+H]+.
Name
tert-butyl 2-(4-nitrophenyl)propanoate
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH3:18])[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[CH:6][CH:5]=1)([O-])=O>[Pd].C(O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([CH3:18])[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[CH:8][CH:9]=1

Inputs

Step One
Name
tert-butyl 2-(4-nitrophenyl)propanoate
Quantity
14.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)OC(C)(C)C)C
Name
Quantity
1.44 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was shaken under an atmosphere of hydrogen at 40 psi for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After this time, the reaction was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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